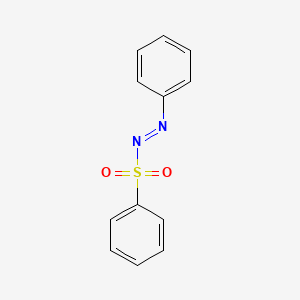

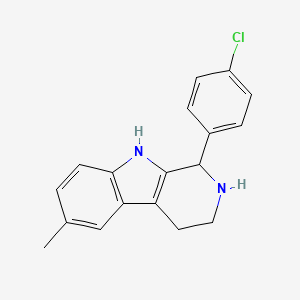

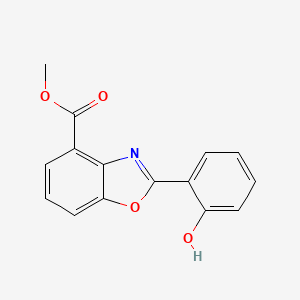

![molecular formula C7H17NS B3143610 [3-(Butylthio)propyl]amine CAS No. 53056-87-4](/img/structure/B3143610.png)

[3-(Butylthio)propyl]amine

説明

Synthesis Analysis

The synthesis of amines like “[3-(Butylthio)propyl]amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or an alkylamine . A study also mentioned the synthesis of tris(3-aminopropyl)amine-based tripodal receptors, which could be related to the synthesis of "this compound" .Molecular Structure Analysis

The molecular structure of amines like “this compound” can be analyzed using various spectroscopic techniques . For example, 1H NMR spectra can be used to determine the structure of an unknown amine . The nitrogen rule of mass spectrometry can also be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis

Amines, including “this compound”, can undergo several types of reactions. These include amide formation, salt formation, neutralization, reaction with nitrous acid, and reactions with ketones and aldehydes . For example, acyl chlorides and acid anhydrides can react with primary and secondary amines to form amides .Physical And Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines of low molar mass, like “this compound”, are quite soluble in water .科学的研究の応用

Atmospheric Chemistry and Environmental Impact

Primary aliphatic amines, similar in structure to "[3-(Butylthio)propyl]amine," have been studied for their role in aerosol formation. The oxidation of these amines with NO3 radicals results in significant aerosol mass yields, highlighting their environmental impact, particularly in rural areas with elevated nighttime particulate matter loadings. This suggests a potential application in studying air quality and pollution mitigation strategies (Malloy et al., 2008).

Asymmetric Synthesis of Amines

Compounds like N-tert-Butanesulfinyl imines, which can be derived from primary aliphatic amines, serve as intermediates for the asymmetric synthesis of a wide range of amines. This methodology is crucial for producing enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, amino alcohols, and others, showcasing its importance in synthetic organic chemistry and drug development (Ellman et al., 2002).

CO2 Capture and Sequestration

Research on ionic liquids incorporating cations with appended amine groups demonstrates their ability to react reversibly with CO2, sequestering the gas as a carbamate salt. Such studies highlight the potential of "this compound" related compounds in developing new materials for CO2 capture and sequestration, contributing to efforts in combating climate change (Bates et al., 2002).

Catalysis and Material Science

Functionalized zeolites, using amine compounds, enhance catalyst lifetime in reactions such as transesterification. The modification of zeolite Y with different structures of amine compounds, similar in functionality to "this compound," affects both the basicity and basic strength of the catalyst, impacting catalytic activity and efficiency. Such applications are pivotal in the development of more sustainable and efficient catalytic processes (Samerjit et al., 2016).

Organic Synthesis

The synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles using primary amines in palladium-catalyzed amination reactions demonstrates the utility of primary amine derivatives in constructing complex organic molecules. Such compounds serve as building blocks for new conjugated polymeric systems, highlighting their importance in materials science and organic electronics (Ogawa et al., 2003).

作用機序

Target of Action

It has been used in the synthesis of n-functionalized bis(phosphino)amine ligands with ether, thioether, and pyridyl tethers . These ligands can interact with various metal ions, suggesting that [3-(Butylthio)propyl]amine may indirectly influence metal ion interactions .

Mode of Action

It’s known that it can react with crcl3(thf)3 in ch2cl2 to give dinuclear chloro bridged cr2(micro-cl)2cl4(pnp)2 complexes . This suggests that this compound may interact with its targets through complex formation.

Biochemical Pathways

Given its role in the synthesis of n-functionalized bis(phosphino)amine ligands , it may indirectly influence pathways involving metal ion interactions.

Pharmacokinetics

Its physical properties such as boiling point (169-170 °c/756 mmhg) and density (0853 g/mL at 25 °C) suggest that it is a liquid at room temperature and has a relatively low molecular weight (13122 g/mol) . These properties could influence its absorption and distribution in the body, but further studies are needed to confirm this.

Result of Action

Its role in the synthesis of n-functionalized bis(phosphino)amine ligands suggests that it may have indirect effects on cellular processes involving metal ion interactions .

Safety and Hazards

特性

IUPAC Name |

3-butylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIXKBWZQPKQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309809 | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53056-87-4 | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)